molecular formula C16H30O3 B8223513 12-Oxohexadecanoic acid

12-Oxohexadecanoic acid

Cat. No.: B8223513
M. Wt: 270.41 g/mol
InChI Key: QHUIAVKMVKXGAP-UHFFFAOYSA-N
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Description

12-Oxohexadecanoic acid is a ketone derivative of palmitic acid, a saturated fatty acid commonly found in animals, plants, and microorganisms The compound is characterized by the presence of a keto group at the 12th carbon position in the palmitic acid chain

Scientific Research Applications

12-Oxohexadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.

    Industry: this compound is used in the production of specialty chemicals, cosmetics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxohexadecanoic acid typically involves the oxidation of palmitic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an acidic or neutral medium to ensure the selective oxidation of the 12th carbon position.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biocatalytic processes using specific enzymes. These enzymes, such as lipoxygenases, can catalyze the oxidation of palmitic acid to produce this compound with high specificity and yield. The use of biocatalysts offers a more environmentally friendly and cost-effective approach compared to traditional chemical methods.

Chemical Reactions Analysis

Types of Reactions: 12-Oxohexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), in anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: 12-Carboxypalmitic acid.

    Reduction: 12-Hydroxypalmitic acid.

    Substitution: Various 12-substituted palmitic acid derivatives.

Mechanism of Action

The mechanism of action of 12-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 12th carbon position allows the compound to participate in redox reactions, influencing cellular redox balance and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and exert effects on gene expression and protein function.

Comparison with Similar Compounds

    Palmitic Acid: A saturated fatty acid with no keto group.

    12-Hydroxypalmitic Acid: A hydroxyl derivative of palmitic acid.

    12-Carboxypalmitic Acid: A carboxyl derivative of palmitic acid.

Uniqueness: 12-Oxohexadecanoic acid is unique due to the presence of the keto group at the 12th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other palmitic acid derivatives and contributes to its specific applications and effects.

Properties

IUPAC Name

12-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUIAVKMVKXGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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